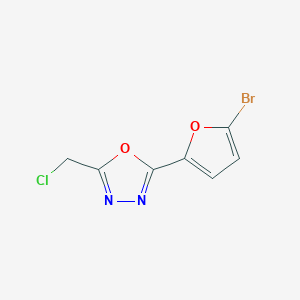

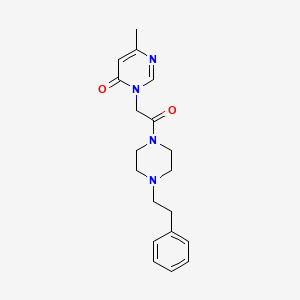

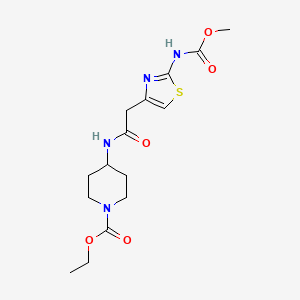

![molecular formula C13H12N2O2 B2555894 N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide CAS No. 885952-07-8](/img/structure/B2555894.png)

N,4'-Dihydroxy-[1,1'-biphenyl]-4-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide” is a specific form of dihydroxybiphenyl . Dihydroxybiphenyls are a group of compounds that have two hydroxy groups attached to a biphenyl molecule .

Synthesis Analysis

While specific synthesis methods for “N,4’-Dihydroxy-[1,1’-biphenyl]-4-carboximidamide” were not found, a related compound, 4,4’-dihydroxy- (1,1’-biphenyl)-3,3’-dicarboxylic acid, has been used in the synthesis of metal-organic frameworks (MOFs) for gas separation and storage .Scientific Research Applications

Transition-Metal Complexes and Biological Activities

Research by Belkhir-Talbi et al. (2021) focused on the synthesis and characterization of coordination compounds of N,N'-di(4-bromophenyl)-4-hydroxycoumarin-3-carboximidamide with metals such as Cu, Co, and Zn. These complexes demonstrated antimicrobial and antioxidant activities, highlighting the compound's potential in creating new antimicrobial agents with specified biological activities. The study also explored the compounds' electrochemical behavior and ADMET (Absorption, Distribution, Metabolism, and Excretion) properties, indicating their potential as drug candidates (Belkhir-Talbi et al., 2021).

Aromatic Oligomers and Hetero Duplexes in Aqueous Solution

Gabriel and Iverson (2002) demonstrated the strong complexation between electron-deficient and electron-rich units in water, leading to the self-assembly of stable hetero duplexes. This research opens avenues for designing assemblies with programmable binding modes, crucial for the development of novel materials and nanotechnology applications (Gabriel & Iverson, 2002).

Novel Polymer Syntheses

Kricheldorf, Schwarz, and Nowatzky (1989) explored the synthesis of copoly(ester imide)s and homopoly(ester imide)s using N-(4-Carboxyphenyl)-4-acetoxyphthalimide. Their research contributes to the development of new materials with potential applications in high-performance plastics and fibers, demonstrating the versatility of carboximidamide derivatives in polymer chemistry (Kricheldorf et al., 1989).

Synthesis and Anti-Hyperglycemic Evaluation

Moustafa et al. (2021) synthesized novel carboximidamides with potential anti-hyperglycemic effects. This research highlights the therapeutic potential of carboximidamide derivatives in treating diabetes and related metabolic disorders, offering insights into new drug discovery and development pathways (Moustafa et al., 2021).

properties

IUPAC Name |

N'-hydroxy-4-(4-hydroxyphenyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-13(15-17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16-17H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIMHGBCEPLGQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

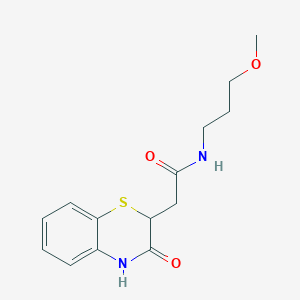

![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid](/img/structure/B2555815.png)

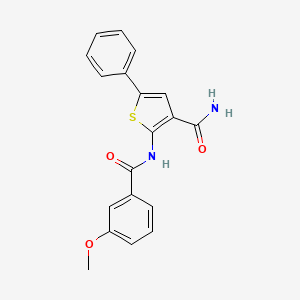

![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2555816.png)

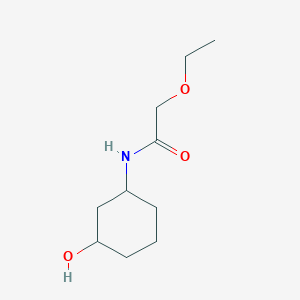

![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2555823.png)

![Methyl 3-[[2-[2-[(4-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2555824.png)

![2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2555832.png)